3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline
Overview
Description
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline is a useful research compound. Its molecular formula is C14H15Br2NO and its molecular weight is 373.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiplasmodial Activity
- Compounds related to 6-methoxyquinolin-8-amine, which shares a part of the chemical structure with "3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline", have been studied for their antiplasmodial activity against Plasmodium falciparum. The activity and cytotoxicity of these compounds were significantly influenced by the linkers between the quinoline and the tert-butyltetrazole moieties (Hochegger et al., 2021).
Stroke Treatment
- Tetramethylpyrazine nitrones and quinolylnitrones, including compounds with tert-butyl and methoxy groups, have shown promise in the treatment of stroke. These compounds demonstrate potent thrombolytic activity and free radical scavenging power (Marco-Contelles, 2020).
Chemosensor for Cadmium
- A compound structurally similar to "this compound", 5-Chloro-8-methoxyquinoline, has been utilized in the development of a chemosensor for cadmium, which could be useful in monitoring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Alkyl 3-Aryloxypropenoates
- In a study related to the synthesis of alkyl 3-aryloxypropenoates, tert-butyl propiolate was used, indicating the relevance of tert-butyl in synthetic chemistry (Yavari et al., 2005).
Antitumor Activity
- Certain 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are structurally similar to "this compound", have shown potential antitumor activity. This indicates the relevance of quinoline derivatives in cancer research (Houlihan et al., 1995).
Synthesis of Quinolino[4,5-bc][1,5]benzoxazepines
- 3,5-Di-tert-butyl-1,2-benzoquinone was used in the synthesis of quinolino[4,5-bc][1,5]benzoxazepines, highlighting the utility of tert-butyl in complex molecule synthesis (Bang et al., 2009).
Tubulin Polymerization Inhibitors
- 5-Amino-2-aroylquinolines, which include methoxyquinoline derivatives, have been studied for their role as tubulin polymerization inhibitors. They exhibit substantial antiproliferative activity against various cancer cell lines (Lee et al., 2011).
Properties
IUPAC Name |
3,8-dibromo-6-tert-butyl-5-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO/c1-14(2,3)10-6-11(16)12-9(13(10)18-4)5-8(15)7-17-12/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZLIGWDSTGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1OC)C=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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